molecular formula C10H19ClN2O B13801634 2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone CAS No. 713522-75-9

2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone

Cat. No.: B13801634
CAS No.: 713522-75-9
M. Wt: 218.72 g/mol
InChI Key: KAXZSNMAZHKNOA-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone typically involves the reaction of 1-(2-methylpropyl)piperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher production rates.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include alcohols and other reduced forms.

Scientific Research Applications

2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activities, including antimicrobial and antiparasitic properties.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-methyl-piperazin-1-yl)-ethanone
  • 2-Chloro-1-(4-bromophenyl)piperazin-1-yl]methyl

Uniqueness

2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone is unique due to its specific substitution pattern on the piperazine ring, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the 2-methylpropyl group can influence the compound’s pharmacokinetic properties and its interaction with molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

713522-75-9

Molecular Formula

C10H19ClN2O

Molecular Weight

218.72 g/mol

IUPAC Name

2-chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C10H19ClN2O/c1-9(2)8-12-3-5-13(6-4-12)10(14)7-11/h9H,3-8H2,1-2H3

InChI Key

KAXZSNMAZHKNOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCN(CC1)C(=O)CCl

Origin of Product

United States

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